N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is a synthetic organic compound with the molecular formula C18H23N3O3 and a molecular weight of 329.4 g/mol. This compound features a morpholine ring, a cyanomorpholine moiety, and a dimethylpropanamide group, making it structurally complex and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Cyanomorpholine Moiety: This step involves the reaction of morpholine with a cyanating agent under controlled conditions to introduce the cyano group.
Attachment of the Phenyl Group: The cyanomorpholine is then reacted with a benzyl halide derivative to attach the phenyl group.
Formation of the Dimethylpropanamide Group: Finally, the intermediate product is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural complexity.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: May be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the cyano group and the morpholine ring suggests it could act as a ligand or inhibitor in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide: Unique due to its specific combination of functional groups.
N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylbutanamide: Similar structure but with a butanamide group instead of propanamide.
N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpentanamide: Another similar compound with a pentanamide group.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-[[4-(3-cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)17(23)20-11-13-4-6-14(7-5-13)16(22)21-8-9-24-12-15(21)10-19/h4-7,15H,8-9,11-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMIYZLHBNPJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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